N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique oxalamide structure, which links two distinct aromatic systems through an amide bond. The presence of a chlorophenyl group and a methylthio group contributes to its chemical reactivity and biological activity.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature related to drug development and organic synthesis.
This compound falls under the category of oxalamides, which are derivatives of oxalic acid where one or both of the acidic hydrogens are replaced by amine groups. Oxalamides are known for their diverse biological activities, making them valuable in pharmaceutical research.
The synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves several key steps:
The molecular formula for N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is C18H22ClN2O3S. The structure features:
CC(C1=CC=CC=C1Cl)N(C(=O)N(C2=CC=CC=C2S)C(=O)O)C(C)O
.UQZVJZLJXQGZQH-UHFFFAOYSA-N
.N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide can participate in various chemical reactions:
The mechanism of action for N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is likely related to its ability to interact with specific biological targets:
Data on specific targets remains limited but suggests that the compound could exhibit pharmacological effects relevant to cancer or infectious diseases.
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific uses:
This compound represents a promising area for further research within the fields of organic chemistry and pharmacology, highlighting the importance of continued exploration into its properties and applications.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4